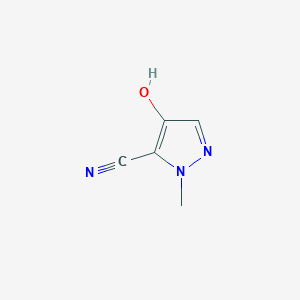

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the molecular formula C5H5N3O . It has a molecular weight of 123.11 .

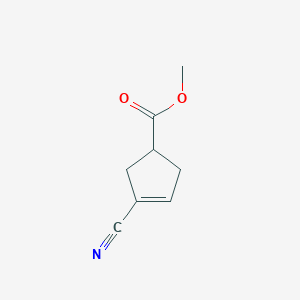

Molecular Structure Analysis

The InChI code for “4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” is 1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 . The InChI key is AMYHDGIVCADZPZ-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile” are not available, pyrazole derivatives are known to participate in various reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles .Scientific Research Applications

- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that some hydrazine-coupled pyrazoles, including derivatives of 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, exhibit potent antileishmanial activity . These compounds could serve as potential pharmacophores for developing safe and effective antileishmanial agents.

- Malaria, transmitted by Plasmodium strains via mosquito bites, remains a global health concern. The same hydrazine-coupled pyrazoles have demonstrated antimalarial effects. For instance, compound 13 displayed superior activity against Plasmodium berghei-infected mice, outperforming standard drugs . These findings highlight their potential as antimalarial agents.

- Some indole derivatives, including those containing pyrazole moieties, exhibit anti-inflammatory and analgesic activities. While not directly related to 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, this broader context underscores the versatility of pyrazole-based compounds in medicinal research .

- A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) has been investigated for its effects on cell viability. It induced apoptosis, delayed the G0/G1 phase of the cell cycle, and affected wound healing and colony formation . While not directly linked to 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, this highlights the potential of pyrazole scaffolds in cancer research.

- Pyrazole derivatives, including 4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile, have been explored for various biological targets. Their structures allow modification to interact with specific proteins, enzymes, or receptors. Researchers have used them in drug discovery for a wide range of applications .

- Computational studies, such as molecular docking, help predict the binding affinity of compounds to specific protein targets. For example, compound 13’s favorable binding pattern in the LmPTR1 pocket justified its potent antileishmanial activity .

Antileishmanial Activity

Antimalarial Activity

Anti-Inflammatory and Analgesic Properties

Cell Cycle Regulation and Apoptosis

Biological Targets

Molecular Docking Studies

Mechanism of Action

Mode of Action

Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structure and target .

properties

IUPAC Name |

4-hydroxy-2-methylpyrazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-8-4(2-6)5(9)3-7-8/h3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYHDGIVCADZPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methyl-1H-pyrazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dibutylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2780728.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)

![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)

![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)